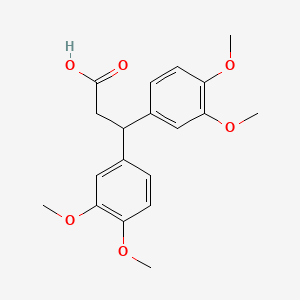
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of a β-keto acid intermediate, which undergoes decarboxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3,3-Bis(3,4-dimethoxyphenyl)propanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in metabolic pathways.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and interaction with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyhydrocinnamic acid
- 3,4-Methylenedioxycinnamic acid
Uniqueness
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of two 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
生物活性
3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative notable for its potential biological activities. This compound has been investigated for its effects on various biological systems, particularly its role in gene expression and its antioxidant properties.
Chemical Structure and Properties
The compound features a propanoic acid backbone with two 3,4-dimethoxyphenyl groups, which contribute to its unique chemical reactivity and biological effects. Its molecular formula is C17H20O4 with a molecular weight of 288.34 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Gene Regulation : The compound has been shown to target the γ-globin gene, suggesting a role in regulating gene expression related to hemoglobin synthesis.
- Antioxidant Effects : Preliminary studies indicate that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .
- Antimicrobial Activity : Research has suggested potential antimicrobial effects, indicating its utility in combating microbial infections.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Molecular Targets : It interacts with enzymes and receptors involved in metabolic pathways.
- Pathways Modulation : The compound modulates oxidative stress pathways and inhibits microbial growth through various cellular signaling mechanisms.
Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds including derivatives of this compound. The results indicated significant free radical scavenging activity, with IC50 values demonstrating effective inhibition of oxidative stress markers in cellular assays .
Antimicrobial Effects
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for conventional antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,4-Dimethoxycinnamic Acid | Contains one methoxy group | Moderate antioxidant properties |
| 3,4-Dimethoxyhydrocinnamic Acid | Similar structure with hydrocinnamic core | Antioxidant and anti-inflammatory |
| 3,4-Methylenedioxycinnamic Acid | Contains a methylenedioxy group | Notable neuroprotective effects |
The unique dual methoxy substitution in this compound enhances its biological activities compared to these similar compounds.
属性
IUPAC Name |
3,3-bis(3,4-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-19(20)21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14H,11H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZUUOFEQVFRQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














